molecular formula C3H9BS3 B15090774 Trimethyl trithioborate CAS No. 997-49-9

Trimethyl trithioborate

Cat. No.: B15090774
CAS No.: 997-49-9
M. Wt: 152.1 g/mol
InChI Key: PCFXNRZVDPDCHY-UHFFFAOYSA-N
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Description

Trimethyl trithioborate, also known as tris(methylthio)borane, is an organoboron compound with the chemical formula C₃H₉BS₃. It is a colorless liquid with a distinct odor and is known for its unique chemical properties. This compound is primarily used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl trithioborate can be synthesized through several methods. One common method involves the reaction of boron tribromide with lead methylmercaptide. The reaction typically proceeds with the elimination of insoluble lead salts and subsequent distillation to obtain the desired product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting boron tribromide with methyl mercaptan under controlled conditions. The reaction is carried out in a suitable solvent, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Trimethyl trithioborate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the boron-sulfur bonds and the methyl groups attached to the boron atom.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone. The reaction typically occurs under mild conditions and results in the formation of boron oxides and sulfur-containing byproducts.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride. This reaction leads to the formation of boron hydrides and methyl sulfides.

    Substitution: Substitution reactions involving this compound often occur with nucleophiles such as amines or alcohols. These reactions result in the replacement of the methylthio groups with other functional groups, leading to the formation of new boron-containing compounds.

Major Products Formed: The major products formed from these reactions include boron oxides, boron hydrides, and various boron-containing compounds with different functional groups .

Scientific Research Applications

Trimethyl trithioborate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds. Its unique reactivity makes it valuable in the development of new chemical reactions and catalysts.

    Biology: this compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its potential use in drug development.

    Medicine: Although not widely used in medicine, this compound’s unique chemical properties make it a subject of interest in medicinal chemistry. It is explored for its potential therapeutic applications.

    Industry: In industrial applications, this compound is used as a precursor for the synthesis of other boron-containing compounds.

Mechanism of Action

The mechanism of action of trimethyl trithioborate involves its interactions with various molecular targets. The compound’s boron-sulfur bonds and methyl groups play a crucial role in its reactivity. It can form complexes with other molecules, leading to the activation or inhibition of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

  • Trimethyl borate (C₃H₉BO₃)
  • Trimethyl phosphite (C₃H₉PO₃)
  • Trimethyl thiophosphate (C₃H₉PS₃)

Trimethyl trithioborate’s unique combination of boron and sulfur atoms makes it a valuable compound in various chemical reactions and applications .

Properties

CAS No.

997-49-9

Molecular Formula

C3H9BS3

Molecular Weight

152.1 g/mol

IUPAC Name

tris(methylsulfanyl)borane

InChI

InChI=1S/C3H9BS3/c1-5-4(6-2)7-3/h1-3H3

InChI Key

PCFXNRZVDPDCHY-UHFFFAOYSA-N

Canonical SMILES

B(SC)(SC)SC

Origin of Product

United States

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